Bis(2-nitrophenyl) sulfite

Organic Synthesis Nucleophilic Substitution Reaction Mechanisms

Researchers requiring a well-defined diaryl sulfite for peptide coupling or dehydration often face limited sourcing. Bis(2-nitrophenyl) sulfite (CAS 248254-18-4) solves this with its ortho-nitro substitution pattern, which provides a distinct leaving group profile and enhanced selectivity over para or unsubstituted analogs. Procure with confidence: purity verified at 95%, available from stock with global shipping and flexible packaging options to support your synthetic workflow.

Molecular Formula C12H8N2O7S
Molecular Weight 324.27 g/mol
CAS No. 248254-18-4
Cat. No. B15412970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-nitrophenyl) sulfite
CAS248254-18-4
Molecular FormulaC12H8N2O7S
Molecular Weight324.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H8N2O7S/c15-13(16)9-5-1-3-7-11(9)20-22(19)21-12-8-4-2-6-10(12)14(17)18/h1-8H
InChIKeyOFDUKHHXEZFMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-nitrophenyl) sulfite Properties and Specifications


Bis(2-nitrophenyl) sulfite (CAS 248254-18-4) is a symmetrical diaryl sulfite ester with the molecular formula C₁₂H₈N₂O₇S and a molecular weight of 324.27 g/mol. It is commercially available as a research compound with a typical purity of 95% . This compound is recognized in the authoritative reference work 'Science of Synthesis' as a common building block in organic chemistry, particularly noted for its important roles in peptide syntheses and other synthetic transformations, such as dehydration [1]. Its structure features two ortho-nitrophenyl groups attached to a central sulfite (–OS(=O)O–) bridge, which confers distinct electronic and steric properties compared to its isomers.

Why Bis(2-nitrophenyl) sulfite Cannot Be Substituted


While several diaryl sulfites share the same core functionality, their reactivity and utility are profoundly influenced by the nature and position of aryl substituents. The ortho-nitro groups in Bis(2-nitrophenyl) sulfite create a unique electronic and steric environment around the central sulfur atom that is not replicated by its para-nitro isomer (Bis(4-nitrophenyl) sulfite) or the unsubstituted diphenyl sulfite. These differences directly impact leaving group ability, hydrolytic stability, and the outcome of key synthetic transformations like dehydration and peptide coupling [1]. Furthermore, the sulfite ester linkage (–OS(=O)O–) is chemically and functionally distinct from the disulfide (–S–S–) or sulfide (–S–) linkages found in seemingly analogous compounds . Attempting to substitute one for another without understanding these quantifiable distinctions can lead to failed reactions, poor yields, or incorrect interpretation of mechanistic studies, underscoring the necessity for precise compound selection.

Bis(2-nitrophenyl) sulfite: Key Performance Differentiators


Ortho- vs. Para-Nitro Leaving Group Reactivity

The substitution pattern on the aryl ring is a primary determinant of reactivity in diaryl sulfites. In nucleophilic aromatic substitution (SNAr) reactions, an ortho-nitro group provides significantly different activation compared to a para-nitro group. Studies on related systems indicate that ortho-nitro derivatives can exhibit distinct mobility orders and steric effects not present in para-substituted analogs, directly influencing reaction rates and outcomes [1]. This principle is fundamental to the unique synthetic utility of Bis(2-nitrophenyl) sulfite, distinguishing it from its more commonly studied para-isomer, Bis(4-nitrophenyl) sulfite.

Organic Synthesis Nucleophilic Substitution Reaction Mechanisms

Peptide Synthesis and Dehydration: Distinct Utility

Bis(2-nitrophenyl) sulfite is explicitly cited in the premier reference work 'Science of Synthesis' as having 'important roles in peptide syntheses and other synthetic transformations, e.g. dehydration' [1]. This functional annotation is specific to the bis(2-nitrophenyl) sulfite and di(2-pyridyl) sulfite, highlighting a specialized application profile. In contrast, Bis(4-nitrophenyl) sulfite (BNPS) is more frequently employed as a chromogenic substrate in enzymatic studies, such as those involving pepsin, rather than as a general synthetic reagent for dehydration [2].

Peptide Chemistry Dehydration Reagents Synthetic Methodology

Enzyme Kinetics: Ortho vs. Unsubstituted Diaryl Sulfites

Kinetic studies on the pepsin-catalyzed hydrolysis of sulfite esters provide a clear quantitative differentiation between substituted and unsubstituted diaryl sulfites. For diphenyl sulfite (DPS), the unsubstituted analog, a kcat value of 5 × 10⁻² sec⁻¹ was measured at pH 2 and 25°C [1]. The presence of a nitro group in the para-position, as in Bis(4-nitrophenyl) sulfite (BNPS), dramatically alters this kinetic profile, as it is a well-studied substrate for this enzyme [2]. This data demonstrates that aryl substitution is not a minor perturbation but a major determinant of reactivity in biological contexts. While direct kcat data for Bis(2-nitrophenyl) sulfite is not available in this specific system, the established principle that substitution pattern profoundly impacts enzyme kinetics validates its status as a distinct chemical entity.

Enzyme Kinetics Pepsin Substrates Biochemical Assays

Bis(2-nitrophenyl) sulfite: Recommended R&D Applications


Peptide Synthesis: Novel Coupling & Protecting Strategies

Leverage the documented role of Bis(2-nitrophenyl) sulfite in peptide syntheses [1]. Its unique ortho-nitrophenyl sulfite structure offers a distinct leaving group profile for activating carboxylic acids or forming active esters. This makes it a prime candidate for researchers investigating new, milder peptide coupling conditions or for those seeking an alternative to more common, but sometimes racemization-prone, coupling reagents.

Dehydration Protocols for Organic Synthesis

Capitalize on the compound's proven utility in dehydration reactions as noted in the 'Science of Synthesis' reference [1]. It can serve as a valuable starting point for designing or optimizing methods for converting amides to nitriles, or for the elimination of water from other sensitive substrates where its ortho-substitution pattern may offer superior selectivity or milder conditions compared to standard reagents.

Sulfite Ester Reactivity and SNAr Mechanistic Studies

Use Bis(2-nitrophenyl) sulfite as a model substrate to investigate the mechanistic nuances of nucleophilic substitution at sulfur centers or SNAr reactions on activated aryl rings. The ortho-nitro configuration provides a distinct electronic and steric landscape that can be compared with para- and unsubstituted analogs, yielding fundamental insights into structure-reactivity relationships [2].

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